
3-Amino-5-nitrobenzoic acid
Overview
Description
3-Amino-5-nitrobenzoic acid (CAS 618-84-8) is an aromatic compound with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.14 g/mol . It features a benzoic acid backbone substituted with an amino (-NH₂) group at position 3 and a nitro (-NO₂) group at position 5. This arrangement of functional groups confers unique chemical reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, dyes, and agrochemicals. The compound is typically supplied at 98% purity, with synthesis methods involving nitration and amination steps, as evidenced by purification protocols that remove dinitrobenzoic acid impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid, followed by the reduction of the nitro group to an amino group. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Another method involves the nitration of benzaldehyde under specific conditions, which initially converts the aldehyde to the corresponding nitro compound. This intermediate is then oxidized to form this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, forming diamino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and amino groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Electrophilic reagents such as halogens or sulfonic acids are used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
3-Amino-5-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-Amino-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups play crucial roles in its reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions and other organic molecules. These interactions are essential for its biological and chemical activities .
Comparison with Similar Compounds
The structural and functional diversity of nitro- and amino-substituted benzoic acids leads to variations in physical properties, reactivity, and applications. Below is a detailed comparison with key analogs:
Structural and Physical Properties
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Functional Groups |
---|---|---|---|---|---|
3-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.14 | 618-84-8 | Not reported | -COOH, -NH₂ (C3), -NO₂ (C5) |
2-Amino-5-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 616-79-5 | 278 | -COOH, -NH₂ (C2), -NO₂ (C5) |
5-Amino-2-nitrobenzoic acid | C₇H₆N₂O₄ | 182.13 | 13280-60-9 | 234–242 | -COOH, -NH₂ (C5), -NO₂ (C2) |
3-Amino-5-hydroxybenzoic acid | C₇H₇NO₃ | 153.13 | 119690-81-2 | Not reported | -COOH, -NH₂ (C3), -OH (C5) |
3-Amino-5-methoxy-2-nitrobenzoic acid | C₈H₈N₂O₅ | 212.16 | 193481-76-4 | Not reported | -COOH, -NH₂ (C3), -OCH₃ (C5), -NO₂ (C2) |
Key Observations :
- Positional Isomerism: The placement of amino and nitro groups significantly impacts properties. For example, 2-Amino-5-nitrobenzoic acid (mp 278°C) has a higher melting point than 5-Amino-2-nitrobenzoic acid (mp 234–242°C), likely due to differences in hydrogen bonding and crystal packing .
- Substituent Effects: Replacing the nitro group with a hydroxy (-OH) or methoxy (-OCH₃) group (as in 3-Amino-5-hydroxybenzoic acid or 3-Amino-5-methoxy-2-nitrobenzoic acid) alters solubility and electronic properties. Methoxy groups enhance lipophilicity, while hydroxy groups increase polarity .
Research Findings and Industrial Relevance
- Crystallography: 2-Amino-5-nitrobenzoic acid’s crystal structure (space group P2₁/c) reveals dimeric hydrogen-bonded networks, a feature likely shared with this compound .
- Pharmaceutical Synthesis: Derivatives of this compound are intermediates in iodinated contrast agents, highlighting its role in radiochemistry .
Biological Activity
3-Amino-5-nitrobenzoic acid (CAS No. 618-84-8) is an aromatic compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 182.13 g/mol
- Synonyms : 3-amino-5-nitrobenzoate, 5-nitro-3-aminobenzoic acid
This compound exhibits biological activities primarily through its interaction with various biochemical pathways:
- Antimicrobial Activity : Studies have indicated that derivatives of nitrobenzoic acids can exhibit antimicrobial properties by inhibiting bacterial protein synthesis and DNA replication mechanisms . In particular, the nitro group in the structure is known to contribute to the compound's ability to disrupt cellular processes in bacteria.
- Inhibition of Enzymatic Activity : The compound has been explored as a precursor for synthesizing inhibitors targeting specific kinases, such as PDK1 (3-phosphoinositide-dependent protein kinase 1), which plays a crucial role in cancer cell survival and proliferation .
- Potential Antioxidant Properties : Some studies suggest that nitro compounds may possess antioxidant activity, helping to mitigate oxidative stress in cells . This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various nitrobenzoic acid derivatives demonstrated that this compound exhibited significant inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 50 µg/mL for S. aureus, indicating potent activity .
Case Study 2: PDK1 Inhibition
In a research study focused on cancer therapeutics, researchers synthesized derivatives of this compound to evaluate their effectiveness as PDK1 inhibitors. The results showed that certain derivatives could inhibit PDK1 activity by up to 70% at concentrations of 10 µM, suggesting potential for further development into therapeutic agents for cancer treatment .
Data Table: Summary of Biological Activities
Safety and Toxicology
While exploring the biological activities of this compound, safety profiles must be considered. According to toxicological data, exposure to high concentrations may lead to adverse effects, including irritation and potential genotoxicity . Further studies are required to establish safe dosage levels for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and purification methodologies for 3-Amino-5-nitrobenzoic acid?
- Methodological Answer : A common synthesis involves nitration and reduction steps. For purification, slurrying crude product in water with concentrated HCl (10% v/v) dissolves impurities, followed by extraction with CH₂Cl₂ to remove hydrophobic byproducts like dinitrobenzoic acid. Neutralization with 50% NaOH to pH 3 precipitates the purified compound, yielding ~70% after drying . Key Steps :
Step | Reagents/Conditions | Purpose |
---|---|---|
Dissolution | Water, HCl (10%) | Remove hydrophilic impurities |
Extraction | CH₂Cl₂ (3×) | Eliminate hydrophobic byproducts |
Precipitation | NaOH to pH 3 | Isolate pure product |
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., aromatic protons, -NH₂, -NO₂).
- IR : Confirms carboxylic acid (1700–1720 cm⁻¹), amino (3300–3500 cm⁻¹), and nitro (1520–1370 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (182.13 g/mol) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard).
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve discrepancies in purity levels during synthesis?
- Methodological Answer : Contamination by dinitrobenzoic acid (20–30% impurity) is addressed via pH-controlled recrystallization. Adjusting pH to 3 during neutralization selectively precipitates the target compound, reducing impurities to 1–2%. Confirm purity via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
Q. What strategies optimize crystallization for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Use mixed solvents (e.g., DMF/water) for slow evaporation.
- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonds. Validate with R-factor convergence (<5%) .
- Visualization : ORTEP-III generates thermal ellipsoid plots to assess disorder .
Q. How can structural isomers (e.g., 2-Amino-5-nitrobenzoic acid) be differentiated experimentally?
- Methodological Answer :
- NMR : Compare aromatic proton splitting patterns; meta-substitution (3-Amino-5-nitro) shows distinct coupling vs. ortho/para isomers.
- X-ray : Resolve nitro-group positioning via Hirshfeld surface analysis .
- Melting Point : this compound (mp ~234–242°C) vs. 2-Amino-5-nitro (mp 278°C) .
Q. What computational approaches predict electronic properties for drug design applications?
- Methodological Answer :
- DFT Calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set computes HOMO-LUMO gaps and electrostatic potential maps.
- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., enzymes), guided by crystallographic data .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on solubility in polar solvents?
- Methodological Answer : Discrepancies arise from protonation states. In acidic conditions (pH <3), the compound is protonated and water-soluble. At neutral pH, deprotonation reduces solubility. Confirm via pH-solubility profiling and compare with pKa values (carboxylic acid ~2.5; amino group ~4.8) .
Properties
IUPAC Name |
3-amino-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVHAQRPXAQKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286230 | |
Record name | 3-Amino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-84-8 | |
Record name | 618-84-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Amino-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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